Biotin-FA-FMK

Catalog No.
S14250426
CAS No.
M.F
C27H36FN5O7S
M. Wt
593.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Biotin-FA-FMK

Product Name

Biotin-FA-FMK

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid

Molecular Formula

C27H36FN5O7S

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1

InChI Key

YDCKNEYFIWYFGH-AJBHJIFRSA-N

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Biotin-FA-FMK, also known as Biotin-Phenylalanine-Alanine-Fluoromethyl Ketone, is a biotin-labeled inhibitor primarily targeting cysteine proteases, including cathepsins B and L, as well as various caspases (caspases-2, -3, -6). This compound features a fluoromethyl ketone moiety that allows for irreversible binding to the active sites of these enzymes, making it a potent tool in biochemical research focused on apoptosis and protease activity. With a molecular weight of 593.66 g/mol and a formula of C27H36FN5O7S, Biotin-FA-FMK is designed to facilitate cellular permeability and effective enzyme inhibition .

The mechanism of action for Biotin-FA-FMK involves covalent binding to the active site of cysteine proteases. The fluoromethyl ketone group reacts with the thiol side chain of cysteine residues in these enzymes, leading to the formation of stable thioether adducts. This reaction effectively inhibits the enzymatic activity by preventing substrate access to the active site. The irreversible nature of this binding is particularly useful in studies requiring prolonged inhibition of protease activity

Biotin-FA-FMK exhibits significant biological activity by inhibiting multiple cysteine proteases involved in apoptosis. Its ability to irreversibly bind to caspases allows researchers to study apoptotic pathways and mechanisms in various cellular models. By inhibiting these enzymes, Biotin-FA-FMK can prevent apoptosis, providing insights into cell survival and death processes . Additionally, it has been shown to suppress T cell proliferation, indicating its potential immunosuppressive effects.

The synthesis of Biotin-FA-FMK typically involves several key steps:

  • Preparation of Fluoromethyl Ketone: The starting material is usually a phenylalanine derivative that undergoes fluorination.
  • Coupling with Biotin: The fluoromethyl ketone is then coupled with a biotin moiety using standard peptide coupling techniques.
  • Purification: The final product is purified using chromatography methods to ensure high purity and yield.

This multi-step synthesis allows for the precise incorporation of both the biotin label and the inhibitory fluoromethyl ketone functionality .

Biotin-FA-FMK has several applications in biochemical research:

  • Caspase Activity Studies: It is widely used to identify and quantify active caspases in cell lysates through affinity purification techniques.
  • Apoptosis Research: By inhibiting caspases, it enables researchers to dissect apoptotic pathways and understand cellular responses to various stimuli.
  • Immunology: Its immunosuppressive properties make it useful in studies involving T cell function and proliferation .

Studies involving Biotin-FA-FMK have focused on its interactions with various proteins and substrates. Its ability to covalently bind to cysteine residues allows for the identification of active proteases in complex biological systems. This feature is particularly valuable for understanding how protease activity influences cellular processes such as apoptosis and immune responses .

Research has demonstrated that Biotin-FA-FMK can effectively inhibit caspase activity without affecting other pathways, making it a selective tool for studying specific apoptotic mechanisms .

Similar Compounds: Comparison with Other Compounds

Compound NameStructure TypeUnique Features
Z-VAD-FMKNon-biotinylatedBroad-spectrum caspase inhibitor without labeling.
Biotin-Z-VADBiotinylatedSimilar mechanism but less specificity than Biotin-FA-FMK.
Z-YVAD-AOMKNon-biotinylatedSpecific for certain caspases; less versatile.
Biotin-YVAD-AOMKBiotinylatedTargets specific caspases; used for selective studies.

Biotin-FA-FMK's ability to label active caspases while inhibiting their function makes it particularly valuable for studying complex biological systems where tracking enzyme activity is essential .

Design Principles for Biotinylated Activity-Based Probes

Activity-based protein profiling represents a sophisticated chemical proteomic approach that utilizes specially designed molecular probes to interrogate enzyme function within complex biological systems [1] [2]. The fundamental architecture of biotinylated activity-based probes encompasses three essential structural components that work synergistically to enable selective protein targeting and subsequent analysis [2] [3].

The reactive warhead constitutes the primary functional element responsible for covalent modification of target enzymes. In Biotin-FA-FMK, the fluoromethyl ketone moiety serves as the electrophilic warhead that specifically targets the catalytic cysteine residues within protease active sites [4] [5]. The mono-fluorinated ketone group exhibits enhanced electrophilicity compared to its non-fluorinated counterparts, facilitating irreversible covalent bond formation with nucleophilic sulfur atoms in cysteine residues [5] [6]. This mechanism ensures that only enzymatically active proteins are labeled, as inactive or inhibitor-bound forms cannot accommodate the probe binding [2] [7].

The recognition sequence in Biotin-FA-FMK comprises the phenylalanine-alanine dipeptide backbone, which provides substrate-like specificity for target proteases [4] [8]. This peptidic recognition element determines the selectivity profile of the probe, with the phenylalanine residue occupying the P1 position and alanine at the P2 position according to protease nomenclature [8] [7]. The dipeptide sequence has been optimized to target cathepsin B and L specifically, while demonstrating reduced reactivity toward other cysteine protease families [8] [7].

The biotin affinity tag serves as the detection and enrichment handle, enabling downstream proteomic analysis through streptavidin-based capture systems [4] [9]. The biotin moiety is positioned at the N-terminus of the probe via a flexible linker that prevents steric hindrance during target engagement while maintaining accessibility for streptavidin binding [9] [10]. The extremely high affinity interaction between biotin and streptavidin (Kd ≈ 10^-14 M) ensures robust capture of probe-labeled proteins even under stringent washing conditions [11] [12].

Linker optimization represents a critical design consideration that significantly impacts probe performance. The spacer region between the biotin tag and the recognition sequence must provide adequate flexibility to accommodate both target binding and streptavidin interaction without compromising either function [10] [13]. Studies have demonstrated that linker length and composition directly influence both cellular permeability and enrichment efficiency, with optimal designs balancing these competing requirements [10] [13].

Selectivity determinants within biotinylated activity-based probes arise from the combined effects of the warhead reactivity, recognition sequence specificity, and cellular distribution patterns [7] [14]. The fluoromethyl ketone warhead in Biotin-FA-FMK exhibits preferential reactivity toward cysteine proteases while showing minimal cross-reactivity with serine proteases, thereby providing enzyme class selectivity [15] [16]. The phenylalanine-alanine recognition sequence further refines target specificity within the cysteine protease family, favoring cathepsin B and L over other family members [8] [7].

Probe stability and cellular compatibility considerations are paramount for successful activity-based protein profiling applications. Biotin-FA-FMK demonstrates favorable cell permeability characteristics, allowing for intact cell labeling experiments [4] [8]. The probe maintains stability under physiological conditions while retaining reactivity toward target enzymes, with storage at -20°C in dark conditions preserving activity over extended periods [8] [17].

Target Engagement Validation Through Streptavidin Affinity Capture

Streptavidin-based affinity capture systems provide robust and highly specific methods for validating target engagement of biotinylated activity-based probes [18] [19]. The extraordinary binding affinity between biotin and streptavidin (Kd ≈ 10^-14 M) enables quantitative recovery of probe-labeled proteins even from complex proteomes containing millions of unlabeled proteins [11] [12].

Competitive activity-based protein profiling serves as the gold standard methodology for confirming specific target engagement by demonstrating dose-dependent inhibition of probe binding in the presence of parent compounds or known inhibitors [19] [20]. In competitive experiments, samples are pre-incubated with increasing concentrations of competing compounds prior to probe treatment, followed by streptavidin capture and analysis [21] [22]. Specific targets exhibit concentration-dependent reduction in probe labeling, while non-specific interactions remain unchanged [20] [21].

Streptavidin matrix optimization requires careful consideration of binding capacity, selectivity, and elution characteristics to maximize target recovery while minimizing background contamination [12] [23]. Different streptavidin matrices exhibit varying binding capacities and selectivity profiles, with magnetic streptavidin beads offering particular advantages for automated processing and reduced handling losses [12] [23]. Optimal bead-to-protein ratios must be empirically determined to ensure sufficient binding capacity without excess beads that increase non-specific interactions [23].

Washing and elution strategies are critical for achieving high-purity target isolation while maintaining protein integrity [18] [24]. Standard protocols employ increasingly stringent wash conditions to remove non-specifically bound proteins, followed by either biotin-mediated elution or on-bead digestion for mass spectrometric analysis [18] [24]. The extremely tight biotin-streptavidin interaction necessitates harsh elution conditions that can compromise protein structure and recovery [24] [25].

Chemically cleavable linker systems have emerged as powerful alternatives to traditional biotin-streptavidin elution methods, enabling mild release of captured proteins under conditions compatible with downstream analysis [9] [26]. These systems incorporate chemically labile bonds within the probe structure that can be selectively cleaved using reducing agents, acids, or other mild conditions [27] [26]. The diazobenzene linker, for example, can be cleaved with sodium hydrosulfite under mild reducing conditions with greater than 90% elution efficiency [9] [26].

Quantitative target engagement assessment requires standardized protocols for comparing probe binding across different experimental conditions [28] [29]. Soluble activity-dependent proximity ligation methodologies enable ultrasensitive quantification of probe-labeled proteins using oligonucleotide-based amplification systems [28]. These approaches can detect active enzymes at picogram levels of whole proteome, providing exceptional sensitivity for target engagement studies [28].

Validation of selectivity profiles involves comprehensive analysis of probe binding across related enzyme families to confirm specificity and identify potential off-target interactions [19] [7]. Mass spectrometric analysis of streptavidin-captured proteins enables identification of both intended targets and unexpected binding partners, providing crucial selectivity information [19] [30]. Competitive profiling experiments can further validate selectivity by demonstrating differential sensitivity to related inhibitors [7] [21].

Time-resolved target engagement studies utilize streptavidin capture to monitor the kinetics of probe-target interactions and assess the stability of covalent adducts over time [31] [32]. These experiments reveal important mechanistic information about probe reactivity and can distinguish between rapidly reversible and irreversible binding events [31] [32]. The temporal dynamics of target engagement provide valuable insights into probe mechanism and optimal experimental conditions.

Integration with Mass Spectrometry-Based Proteomic Workflows

Mass spectrometry-based proteomic workflows provide the analytical foundation for comprehensive identification and quantification of proteins labeled by biotinylated activity-based probes [33] [34]. The integration of streptavidin affinity capture with advanced mass spectrometric techniques enables deep proteomic profiling of active enzyme populations within complex biological samples [35] [30].

Multidimensional protein identification technology represents the cornerstone approach for comprehensive proteomic analysis of activity-based probe targets [33] [36]. MudPIT combines strong cation exchange chromatography with reverse-phase liquid chromatography to achieve exceptional peptide separation, enabling identification of hundreds to thousands of proteins from complex mixtures [33] [36]. The biphasic microcapillary column format maximizes separation efficiency while minimizing sample losses, making it particularly suitable for analysis of enriched protein populations [36] [37].

Sample preparation optimization for mass spectrometric analysis requires careful consideration of protein denaturation, reduction, alkylation, and digestion conditions to maximize peptide recovery and identification rates [38] [34]. Following streptavidin capture, probe-labeled proteins can be processed either through on-bead digestion or elution followed by solution-phase digestion [26] [39]. On-bead digestion protocols minimize sample losses and reduce contamination from streptavidin-derived peptides, while elution-based approaches enable more complete protein characterization [26] [39].

Liquid chromatography separation systems must provide sufficient resolution to separate the complex peptide mixtures generated from activity-based probe experiments [38] [34]. Modern ultra-high-performance liquid chromatography systems equipped with long reverse-phase columns (75 μm × 25 cm) enable enhanced peptide separation and improved identification rates [33] [34]. The combination of high-resolution separation with sensitive mass spectrometric detection allows for identification of low-abundance targets that might otherwise be overlooked [38] [34].

Tandem mass spectrometry acquisition strategies employ data-dependent acquisition modes to automatically select and fragment the most abundant peptide ions for sequence determination [34] [40]. Advanced mass spectrometers such as the Orbitrap and Q-TOF platforms provide high-resolution accurate mass measurements that enable confident peptide identification even from complex mixtures [34] [40]. The combination of high mass accuracy with robust fragmentation patterns ensures reliable protein identification from limited sample amounts [34] [40].

Database searching and statistical validation protocols are essential for converting raw mass spectrometric data into confident protein identifications [34] [40]. The Mascot search algorithm and similar database search engines compare experimental tandem mass spectra against theoretical spectra derived from protein sequence databases [34] [40]. Statistical validation methods ensure that protein identifications meet stringent confidence criteria, typically requiring false discovery rates below 1% for high-confidence assignments [34] [40].

Quantitative proteomic approaches enable comparative analysis of protein activity levels across different experimental conditions or disease states [28] [35]. Label-free quantification methods rely on spectral counting or peak area measurements to assess relative protein abundance, while isotope labeling approaches provide more precise quantitative measurements [28] [35]. The integration of quantitative proteomics with activity-based profiling enables identification of proteins with altered activity levels that might not be detected by abundance-based methods [28] [35].

Bioinformatics analysis and interpretation of mass spectrometric data requires sophisticated computational approaches to extract meaningful biological insights from complex datasets [41] [42]. Gene ontology enrichment analysis can identify overrepresented functional categories among probe-labeled proteins, while pathway analysis reveals the biological processes most significantly affected by experimental perturbations [41] [42]. Network analysis approaches can identify protein-protein interactions and regulatory relationships within the active enzyme population [41] [42].

Quality control and validation measures are crucial for ensuring the reliability and reproducibility of mass spectrometry-based proteomic analyses [41] [42]. Technical replicates assess the consistency of sample preparation and analytical procedures, while biological replicates evaluate the reproducibility of biological findings [41] [42]. Validation experiments using orthogonal methods such as Western blotting or enzymatic assays provide additional confidence in proteomic identifications [41] [42].

XLogP3

0.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

593.23194784 g/mol

Monoisotopic Mass

593.23194784 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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